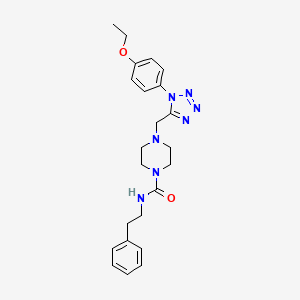
4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H29N7O2 and its molecular weight is 435.532. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Synthesis of Antagonists and Analgesic Agents
The synthesis of compounds related to 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide has been explored for developing CCR5 antagonists and analgesic agents. One such example is the practical synthesis of a CCR5 antagonist, which involves the Suzuki−Miyaura reaction and offers a new, cost-effective method without chromatographic purification (Ikemoto et al., 2005).
Anticancer and Anti-Inflammatory Properties
Novel heterocyclic compounds derived from visnagenone and khellinone, similar in structure to the given compound, have been synthesized and shown to possess analgesic and anti-inflammatory activities. These compounds, including benzodifuranyl, triazines, and oxadiazepines, exhibit significant COX-1/COX-2 inhibition (Abu‐Hashem et al., 2020).
Antitumor Properties
Research into pyrazolopyrimidines derivatives, which are structurally related to the compound , has demonstrated anticancer and anti-5-lipoxygenase agent properties. This includes the synthesis of novel compounds with potential applications in cancer treatment (Rahmouni et al., 2016).
Cytotoxicity Studies
Compounds like 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives have been synthesized and evaluated for their cytotoxicity against Ehrlich Ascites Carcinoma cells, showing potential in cancer research (Hassan et al., 2014).
Antimicrobial Activity
Antimicrobial Applications
New pyridine derivatives with structural similarities have been synthesized and shown to possess variable and modest antimicrobial activity against bacteria and fungi, indicating potential use in developing new antimicrobial agents (Patel et al., 2011).
Antiviral and Cytostatic Activity
Studies on nucleoside and nucleotide derivatives of pyrazofurin, a compound similar in structure, have revealed antiviral and cytostatic activity, highlighting the potential for these types of compounds in treating viral infections and cancer (Petrie et al., 1986).
Antidiabetic Properties
- Antidiabetic Screening: Dihydropyrimidine Derivatives, structurally related to the compound, have been synthesized and evaluated for antidiabetic activity, demonstrating potential applications in diabetes treatment (Lalpara et al., 2021).
Nootropic Agents
- Potential Nootropic Agents: Research on 1,4-Disubstituted 2-Oxopyrrolidines and related compounds, which share structural similarities, has been conducted to test for nootropic activity, suggesting potential use in cognitive enhancement (Valenta et al., 1994).
Antidepressant Discovery
- Antidepressant Properties: Novel 3-ethoxyquinoxalin-2-carboxamides, structurally related, have been designed and synthesized as 5-HT3 receptor antagonists, showing promise as new antidepressants (Mahesh et al., 2011).
Propiedades
IUPAC Name |
4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O2/c1-2-32-21-10-8-20(9-11-21)30-22(25-26-27-30)18-28-14-16-29(17-15-28)23(31)24-13-12-19-6-4-3-5-7-19/h3-11H,2,12-18H2,1H3,(H,24,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJJLEBRXPDWAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-difluorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2393279.png)
![2-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2393281.png)

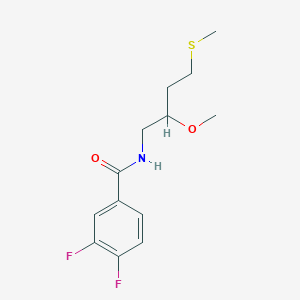

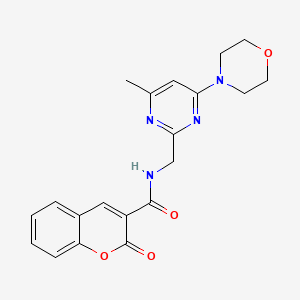
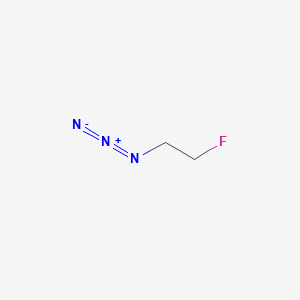

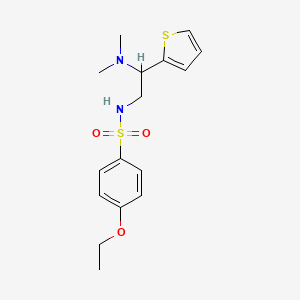
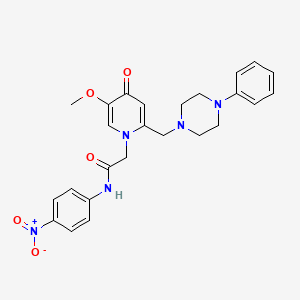
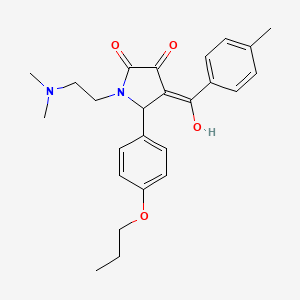
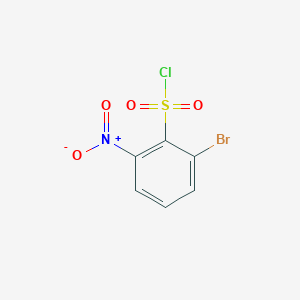
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2393297.png)
![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2393298.png)